N-[2-(4-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide
Description
N-[2-(4-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a complex organic compound with a molecular formula of C18H19N5O2S This compound is notable for its unique structure, which includes a methoxyphenyl group, a tetraazole ring, and a thiophene carboxamide moiety
Properties
Molecular Formula |
C17H19N5O2S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C17H19N5O2S/c1-11-12(2)25-17(22-10-19-20-21-22)15(11)16(23)18-9-8-13-4-6-14(24-3)7-5-13/h4-7,10H,8-9H2,1-3H3,(H,18,23) |
InChI Key |
JUBYLZNMOUYDJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCCC2=CC=C(C=C2)OC)N3C=NN=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4,5-dimethylthiophene to yield the amide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide involves its interaction with specific molecular targets. The tetraazole ring can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the thiophene carboxamide moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-methoxyphenyl)ethyl)-2-((1-phenyl-1H-tetraazol-5-yl)thio)acetamide
- 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is unique due to its combination of a methoxyphenyl group, a tetraazole ring, and a thiophene carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
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